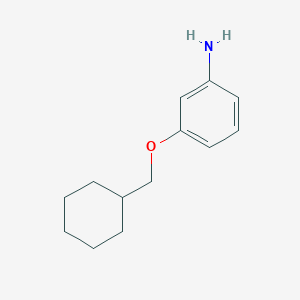
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with an ethyl group and a tetrahydropyridinyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and cost-effectiveness of the process .
化学反应分析
Types of Reactions
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrogenated derivatives.
Substitution: Halogenated, nitrated, and other substituted phenols.
科学研究应用
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The compound may act on enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its wide spectrum of biological activities.
Uniqueness
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol stands out due to its unique combination of a phenolic hydroxyl group with a tetrahydropyridinyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
2-ethyl-4-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-3-11-8-12(5-7-14(11)16)13-6-4-10(2)9-15-13/h5,7-8,10,16H,3-4,6,9H2,1-2H3 |
InChI 键 |
CWBLNGGKQHEOSP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C2=NCC(CC2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















